Potassium hydrogen DL-aspartate

Description

Properties

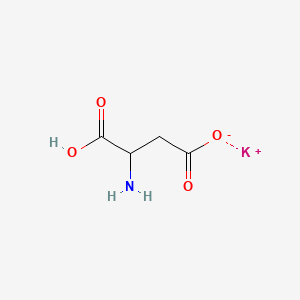

IUPAC Name |

potassium;3-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXVQZSTAVIHFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021780 | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-09-1 | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Potassium Hydrogen DL-Aspartate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of potassium hydrogen DL-aspartate, a compound with significant applications in pharmaceutical development and biomedical research. We will delve into its fundamental chemical properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction

This compound is the potassium salt of the racemic mixture of the non-essential amino acid, aspartic acid. Its unique properties as both a source of potassium ions and a biologically active molecule make it a compound of interest in various scientific disciplines. This guide will serve as a comprehensive resource, elucidating the key technical aspects of this compound.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application. This compound is a white crystalline powder. Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 923-09-1 | [1] |

| Molecular Formula | C4H6KNO4 | [1][2] |

| Molecular Weight | 171.19 g/mol | [1][2] |

| Appearance | White or almost white, powder or crystalline powder, or colorless crystals. | [3][4] |

| Solubility | Very soluble in water; practically insoluble in alcohol and methylene chloride. | [3] |

| pH (of solution S) | 6.0 to 7.5 | [3] |

Note: A hemihydrate form also exists with a different CAS number (394208-50-5) and molecular weight (180.20 g/mol ).[5]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the neutralization of DL-aspartic acid with a potassium source. The following protocol is a synthesis of methods described in the scientific literature and patents, designed to yield a high-purity product suitable for research and pharmaceutical applications.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

Neutralization:

-

Slowly add a stoichiometric amount of potassium hydroxide solution to the aspartic acid solution. The mass ratio of aspartic acid to potassium hydroxide should be approximately 1:0.6 to 1:0.75.[6]

-

Monitor the pH of the reaction mixture continuously. The target pH of the final solution should be between 6.0 and 7.5.[7] This pH range is crucial for the stability and desired form of the final product.

-

-

Purification:

-

Decolorization: Treat the reaction mixture with activated carbon to remove colored impurities.

-

Filtration: Perform a multi-stage filtration process. A primary filtration to remove the activated carbon, followed by one or two filtrations through a fine filter membrane to eliminate any remaining particulate matter.[6]

-

-

Crystallization and Isolation:

-

Concentrate the purified filtrate by evaporating a portion of the water to achieve a supersaturated solution.

-

Cool the supersaturated solution to a temperature between -10°C and 0°C.[6]

-

Induce crystallization by adding an organic solvent, such as ethanol, and further cooling to between -20°C and -30°C.[6] The principle behind this step is to decrease the solubility of the this compound, causing it to precipitate out of the solution.

-

Collect the resulting white crystalline precipitate by filtration.

-

-

Drying:

-

Wash the filter cake with a small amount of cold organic solvent to remove any residual impurities.

-

Dry the final product under vacuum to obtain pure this compound.

-

Logical Flow of Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound has several key applications stemming from its dual nature as a potassium source and a derivative of a biologically significant amino acid.

Electrolyte Replenishment and Cardiovascular Health

A primary application of potassium aspartate is in the management of hypokalemia (low potassium levels).[8] The aspartate salt is considered an effective carrier for delivering potassium ions into cells.[9] This is particularly relevant in cardiovascular health, where maintaining proper electrolyte balance is critical for myocardial function.[4]

The mechanism of action involves the replenishment of intracellular potassium, which is essential for maintaining the electrochemical gradients across cell membranes necessary for nerve impulse transmission and muscle contraction, including the heart muscle.[10] Clinical studies have suggested that potassium and magnesium aspartate may be beneficial in treating cardiac arrhythmias.[11] Aspartic acid itself is believed to have a strong affinity for cells and can act as a carrier for potassium ions, promoting cellular metabolism and maintaining myocardial contractility.[12]

Aspartate Signaling in Cancer Research

Recent groundbreaking research has uncovered a novel role for extracellular aspartate as a signaling molecule in promoting cancer metastasis, particularly to the lungs.[13] This finding has significant implications for drug development in oncology.

The proposed signaling pathway is initiated by high concentrations of aspartate in the lung microenvironment, which activates the N-methyl-D-aspartate (NMDA) receptor on cancer cells.[13][14] This activation triggers a downstream cascade that leads to the hypusination of the translation initiation factor eIF5A, ultimately promoting a translational program that enhances the aggressiveness of metastatic cells.[15][16]

Aspartate-NMDA Receptor Signaling Pathway in Metastasis

Caption: Aspartate-driven signaling cascade promoting cancer metastasis.

This newfound understanding of aspartate signaling opens up new avenues for therapeutic intervention. Targeting the NMDA receptor or the downstream components of this pathway could be a viable strategy for inhibiting lung metastasis.

Role in Drug Formulation and Neuroscience

This compound is also utilized as an excipient in pharmaceutical formulations.[3] Its high water solubility and biocompatibility make it a suitable component in various drug delivery systems.

In neuroscience research, aspartate is known as an excitatory neurotransmitter. The D-isomer of aspartate can inhibit its uptake by the Na+-dependent transporter in brain membrane saccules, a process that is also sensitive to potassium ions.[17] This makes this compound a useful tool for studying the transport and signaling of excitatory amino acids in the central nervous system.

Conclusion

This compound is a multifaceted compound with significant and expanding applications in the fields of research and drug development. Its established role in electrolyte balance and cardiovascular health is now complemented by its emerging importance in oncology as a key signaling molecule in metastasis. A thorough understanding of its chemical properties, synthesis, and biological activities, as outlined in this guide, is essential for harnessing its full potential in developing novel therapeutics and advancing our understanding of complex biological processes.

References

-

Potassium hydrogen aspartate | C4H6KNO4 | CID 76958213. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

What is Potassium L-aspartate used for? (2024, June 14). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

-

What is the mechanism of Potassium L-aspartate? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

-

Potassium aspartate. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

- Doglioni, G., et al. (2024). Aspartate signalling drives lung metastasis via alternative translation.

-

Management of Myocardial Infarction with Potassium Magnesium Aspartate. (n.d.). Karger Publishers. Retrieved January 18, 2026, from [Link]

-

POTASSIUM DL-ASPARTATE HEMIHYDRATE. (n.d.). Microsin SRL. Retrieved January 18, 2026, from [Link]

-

Potassium L-Aspartate And this compound BP EP USP. (n.d.). Fengchen Group Co., Ltd. Retrieved January 18, 2026, from [Link]

-

This compound CAS#: 923-09-1. (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]

-

Researchers reveal why the lung is a frequent site of cancer metastasis. (2024, January 2). VIB. Retrieved January 18, 2026, from [Link]

-

Key link identified in mechanism promoting lung metastases from breast cancer. (2024, February 17). Cancerworld. Retrieved January 18, 2026, from [Link]

- Doglioni, G., et al. (2024). Aspartate signalling drives lung metastasis via alternative translation.

-

Potassium Hydrogen Aspartate Hemihydrate BP IP Manufacturers. (2025, October 21). Anmol Chemicals. Retrieved January 18, 2026, from [Link]

- Evidence for aspartate signalling in lung metastases of patients with breast cancer. (2024).

-

POTASSIUM HYDROGEN-DL-ASPARTATE HEMIHYDRATE. (n.d.). precisionFDA. Retrieved January 18, 2026, from [Link]

- Kanner, B. I., & Sharon, I. (1978). Inhibition by K+ of Na+-dependent D-aspartate uptake into brain membrane saccules. FEBS letters, 94(2), 245–248.

- Method for preparing potassium L-aspartate. (2013). Google Patents.

-

Potassium L-Aspartate dan this compound BP EP USP. (n.d.). Fengchen Group Co., Ltd. Retrieved January 18, 2026, from [Link]

- Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide. (2020). PMC.

- Potassium aspartate preparation method. (2013). Google Patents.

-

This compound (CAS No.: 923-09-1). (n.d.). Manus Aktteva Biopharma LLP. Retrieved January 18, 2026, from [Link]

-

Potassium hydrogen aspartate hemihydrate (Potassium aspartate) API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com. Retrieved January 18, 2026, from [Link]

- Potassium aspartate pharmaceutical composition and preparation method thereof. (2013). Google Patents.

- [Therapy of Cardiac Arrhythmias.

-

This compound acid with CAS 923-09-1. (n.d.). Unilong Industry Co., Ltd. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound acid with CAS 923-09-1 - Chemical Supplier Unilong [unilongindustry.com]

- 2. manusaktteva.com [manusaktteva.com]

- 3. Potassium Hydrogen Aspartate Hemihydrate BP Grade Manufacturers, SDS [mubychem.com]

- 4. Potassium L-Aspartate And this compound BP EP USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. microsin.ro [microsin.ro]

- 6. CN103130669B - Potassium aspartate preparation method - Google Patents [patents.google.com]

- 7. CN102875403A - Method for preparing potassium L-aspartate - Google Patents [patents.google.com]

- 8. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 9. What is Potassium L-aspartate used for? [synapse.patsnap.com]

- 10. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 11. [Therapy of cardiac arrhythmias. Clinical significance of potassium- and magnesium aspartate in arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN103181917B - Potassium aspartate pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]

- 13. Aspartate signalling drives lung metastasis via alternative translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. press.vib.be [press.vib.be]

- 15. cancerworld.net [cancerworld.net]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition by K+ of Na+-dependent D-aspartate uptake into brain membrane saccules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Potassium Hydrogen DL-Aspartate in Cellular Metabolism

This guide provides a comprehensive exploration of potassium hydrogen DL-aspartate, dissecting its constituent parts and their synergistic impact on the core bioenergetic and biosynthetic pathways within the cell. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explain the causality behind its metabolic functions and provides actionable experimental protocols for its investigation.

Introduction: Deconstructing this compound

This compound is a salt composed of the essential mineral potassium and a racemic mixture of the D- and L-isomers of the amino acid, aspartic acid.[1][2][3][4] To comprehend its role in cellular metabolism, it is imperative to first understand the distinct and vital functions of its components.

-

Potassium (K+): As the most abundant intracellular cation, potassium is a cornerstone of cellular physiology. Its primary role is to maintain the electrochemical gradient across the cell membrane, a function critical for nerve impulse transmission, muscle contraction, and maintaining a healthy heart rhythm.[5][6] It is a key player in regulating fluid balance and cellular homeostasis.[5][7]

-

Aspartate (Asp): Aspartate is a non-essential amino acid, meaning the body can synthesize it.[8] It exists in two stereoisomers, L-aspartate and D-aspartate.

-

L-Aspartate is the proteinogenic form, serving as a building block for proteins.[8] More critically for this discussion, it is a central node in intermediary metabolism, linking glycolysis, the citric acid cycle, and nitrogen metabolism.

-

D-Aspartate is not used for protein synthesis but plays significant roles as a neuromodulator and in endocrine system regulation.[8][9]

-

The combination of these moieties into a single compound has been investigated for its potential to synergistically support metabolic processes, with the aspartate molecule believed to act as a cellular transporter for the potassium ion, potentially enhancing its bioavailability and intracellular delivery.[6]

Core Metabolic Pathways Influenced by Aspartate

The metabolic significance of this compound is primarily driven by the L-aspartate component's integration into two fundamental cellular processes: the Malate-Aspartate Shuttle and the Urea Cycle.

The Malate-Aspartate Shuttle: Maximizing Energy Yield

The inner mitochondrial membrane is impermeable to NADH, the primary carrier of reducing equivalents generated during glycolysis in the cytoplasm.[10][11] The Malate-Aspartate Shuttle is a sophisticated mechanism that transports these reducing equivalents into the mitochondrial matrix for oxidation by the electron transport chain, thereby maximizing ATP synthesis.[10][12]

Mechanism:

-

In the cytoplasm, cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD+.

-

Malate is transported into the mitochondrial matrix via an antiporter in exchange for α-ketoglutarate.[13]

-

Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. This newly formed NADH can now enter the electron transport chain, ultimately yielding approximately 2.5-3 ATP molecules.[10][11]

-

To complete the cycle, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase (AST) to form aspartate, using glutamate as the amino group donor.[11][14]

-

Aspartate is then transported out to the cytoplasm in exchange for glutamate, where it is converted back to oxaloacetate by cytosolic AST, ready to accept new electrons from glycolysis.[10]

By providing a direct substrate for this shuttle, L-aspartate can theoretically enhance the cell's capacity to generate ATP from glucose.

Therapeutic and Performance-Related Applications

The integral metabolic roles of potassium and aspartate have led to their investigation in several clinical and performance contexts.

Cardiovascular Health

Potassium and magnesium are crucial for cardiovascular function, including nerve impulse conduction and muscle contraction. [15][16]The combination of potassium and magnesium aspartate has been studied for its supportive role in cardiovascular health, particularly in maintaining healthy blood pressure and heart rhythms. [15][17][18]Studies suggest that these minerals may help protect against arrhythmias and oxidative stress in patients with coronary heart disease. [19][20]

Exercise Performance and Fatigue

Theoretically, by enhancing the efficiency of the Krebs cycle and supporting energy production, L-aspartate could help reduce fatigue. [5]The combined provision of potassium as an electrolyte and aspartate as a metabolic substrate has been proposed to enhance endurance and prevent muscle cramps. [5][6]Some studies have reported a significant increase in the capacity for prolonged exercise after administration of potassium-magnesium aspartate. [21]However, the evidence is not universally conclusive. Research on short-term, intensive static exercise found that oral administration of potassium-magnesium aspartate did not enhance force parameters or endurance time, nor did it significantly alter muscle metabolites like ATP or phosphocreatine. [22]This suggests the effects may be dependent on the type and duration of the physical activity.

| Parameter | Control Group (Placebo) | K+/Mg++ Aspartate Group | Finding | Reference |

| Endurance Time (Prolonged Exercise) | Baseline | Increased by ~50% | Positive effect on endurance | Ahlborg (1968) [21] |

| Endurance Time (Short Static Exercise) | No significant change | No significant change | No observed improvement | de Haan et al. (1985) [22] |

| Muscle ATP/Phosphocreatine | No significant change | No significant change | No effect on high-energy phosphates | de Haan et al. (1985) [22] |

Experimental Protocols for Cellular Analysis

To rigorously assess the metabolic impact of this compound, well-defined experimental protocols are essential. The following methodologies provide a framework for quantifying its effects on cellular bioenergetics.

Protocol: Assessment of Cellular Bioenergetics

Objective: To quantify the effect of this compound on mitochondrial respiration and ATP production in a metabolically active cell line (e.g., HepG2 hepatocytes or C2C12 myotubes).

Causality: This protocol directly tests the hypothesis that providing exogenous aspartate enhances oxidative phosphorylation. By measuring the Oxygen Consumption Rate (OCR), we can assess the flux through the electron transport chain. A direct measurement of ATP levels validates whether this increased respiration translates into greater energy currency for the cell.

Methodology:

-

Cell Culture:

-

Plate HepG2 cells in a Seahorse XF96 cell culture microplate at a density of 20,000 cells/well.

-

Incubate for 24 hours in a standard culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep) at 37°C, 5% CO2.

-

-

Treatment:

-

Prepare a stock solution of this compound in a sterile, pH-neutral buffer.

-

One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Treat cells with varying concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM) and incubate for 1 hour.

-

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer):

-

Load the sensor cartridge with compounds to assess different parameters of mitochondrial function:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.

-

Measure OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

-

ATP Level Quantification:

-

In a parallel 96-well plate, treat cells identically.

-

At the end of the treatment period, lyse the cells.

-

Use a commercial luciferase-based ATP assay kit to measure luminescence, which is directly proportional to the ATP concentration.

-

Normalize ATP levels to total protein content in each well (determined by a BCA or Bradford assay).

-

Self-Validation: The protocol incorporates an internal positive control (FCCP to induce maximal respiration) and a negative control (Rotenone/Antimycin A to shut down mitochondrial respiration). A dose-response curve for the test compound provides further validation. The parallel measurement of both oxygen consumption and ATP levels ensures that observed changes in respiration are functionally linked to energy production.

Sources

- 1. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 2. Potassium L-Aspartate And this compound BP EP USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. GSRS [precision.fda.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 6. What is Potassium L-aspartate used for? [synapse.patsnap.com]

- 7. purebulk.com [purebulk.com]

- 8. Aspartic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. aklectures.com [aklectures.com]

- 14. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. countrylifevitamins.com [countrylifevitamins.com]

- 16. pureencapsulationspro.com [pureencapsulationspro.com]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. [Clinical investigation of the protective effects of potassium magnesium aspartate against arrhythmia and its possible anti-oxidative mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aor.ca [aor.ca]

- 21. Potassium-Magnesium Aspartate, an Overlooked Endurance Enhancer? Acute 100% Increase in Time to Full Exhaustion [suppversity.blogspot.com]

- 22. Effects of potassium + magnesium aspartate on muscle metabolism and force development during short intensive static exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Potassium Hydrogen DL-Aspartate in Biosynthesis: A Technical Guide for Researchers

This guide provides an in-depth exploration of potassium hydrogen DL-aspartate as a fundamental precursor in key biosynthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal biochemistry and strategic considerations essential for leveraging this critical metabolite in experimental design.

Introduction: Aspartate as a Metabolic Crossroads

Aspartate, provided here as the stable and soluble this compound salt, is more than just one of the twenty proteinogenic amino acids; it is a central node in cellular metabolism.[1] Its carbon and nitrogen atoms are foundational building blocks for a vast array of essential biomolecules. The L-isomer, L-aspartate, is the biologically active form in the pathways discussed herein. It is synthesized in mitochondria from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate, primarily through the action of aspartate aminotransferase.[2][3] This direct link to the TCA cycle firmly embeds aspartate metabolism at the heart of cellular energy status, redox balance, and biosynthetic capacity.[4]

The use of a DL-racemic mixture of potassium hydrogen aspartate in experimental systems requires careful consideration. While L-aspartate is readily assimilated into the pathways described below, D-aspartate has distinct physiological roles, particularly in the nervous and endocrine systems where it can act as a neurotransmitter.[5][6] In most non-neuronal and non-endocrine cells, as well as in microbial systems, the metabolic pathways are stereospecific for the L-isomer. D-aspartate is typically metabolized by a separate enzyme, D-aspartate oxidase, which is not ubiquitously expressed.[5] Therefore, in the context of the biosynthetic pathways discussed in this guide, D-aspartate can often be considered an inert component, though researchers should be mindful of potential, albeit less common, off-target effects or competitive inhibition in specific systems.

This guide will elucidate the pivotal roles of L-aspartate as a precursor in two major biosynthetic domains: the aspartate family of amino acids and de novo nucleotide synthesis. We will also explore the practical applications of this knowledge in drug development and provide detailed experimental frameworks for tracing the metabolic fate of aspartate in living systems.

The Aspartate Family of Amino Acids: Essential Building Blocks

In microorganisms and plants, L-aspartate is the common precursor for the synthesis of a family of essential amino acids: lysine, threonine, methionine, and isoleucine.[2][7][8] This pathway is absent in animals, making these amino acids essential dietary components and rendering the enzymes of this pathway attractive targets for the development of novel antibiotics and herbicides.[9][10][11][12]

The pathway begins with the phosphorylation of L-aspartate by aspartate kinase (AK) , an allosteric enzyme that represents a critical regulatory checkpoint.[6][13][14] The product, aspartyl-β-phosphate, is then reduced to aspartate-β-semialdehyde, which stands at a key branch point leading to the synthesis of lysine in one branch, and methionine, threonine, and isoleucine in the other.[9][15]

Pathway Overview and Regulation

The biosynthesis of the aspartate family of amino acids is tightly regulated to ensure a balanced supply of these essential metabolites. This regulation occurs primarily through feedback inhibition of the key enzymes, particularly aspartate kinase.[6][13] In many bacteria, such as E. coli, there are multiple isoforms of aspartate kinase, each independently regulated by one of the end-product amino acids (lysine, threonine, or methionine).[6] This sophisticated regulatory network allows the cell to independently control the flux into each branch of the pathway in response to specific cellular needs.

Diagram: The Aspartate Family Amino Acid Biosynthesis Pathway

Caption: Overview of the aspartate-derived amino acid biosynthetic pathway.

Nucleotide Biosynthesis: The Blueprint of Life

L-aspartate is indispensable for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[16][17][18] A deficiency in aspartate directly impairs the cell's ability to proliferate and maintain its genetic integrity.[18]

Pyrimidine Synthesis

In the de novo pyrimidine synthesis pathway, the entire L-aspartate molecule is incorporated to form the core of the pyrimidine ring. The pathway begins with the synthesis of carbamoyl phosphate.[19] The committed and rate-limiting step is the condensation of carbamoyl phosphate with L-aspartate to form N-carbamoyl-L-aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase) .[19][20] This enzyme is a major site of allosteric regulation, inhibited by the downstream product CTP and often activated by ATP, thus balancing the pools of purines and pyrimidines.[21] The pyrimidine ring is subsequently closed, and through a series of reactions, the first pyrimidine nucleotide, uridine monophosphate (UMP), is formed.[19]

Diagram: Role of Aspartate in Pyrimidine Synthesis

Caption: Aspartate's entry into the de novo pyrimidine synthesis pathway.

Purine Synthesis

In contrast to pyrimidine synthesis, where the entire aspartate molecule is incorporated, in de novo purine synthesis, L-aspartate donates a single nitrogen atom (N1) to the growing purine ring.[22] The synthesis of the purine ring begins on a ribose-5-phosphate scaffold.[22] Later in the pathway, L-aspartate is utilized in a two-step process to convert the intermediate inosine monophosphate (IMP) into adenosine monophosphate (AMP).[17] This process involves the condensation of IMP with L-aspartate to form adenylosuccinate, which is then cleaved to release fumarate and AMP. This reaction is energetically driven by GTP, providing another layer of cross-regulation between the purine nucleotide pools.

Applications in Drug Development

The essential and distinct nature of these aspartate-utilizing pathways in microorganisms and plants makes them prime targets for therapeutic and agricultural development.

-

Antimicrobials: Since mammals lack the aspartate family amino acid synthesis pathway, its enzymes are excellent targets for developing antibiotics with high selectivity and low host toxicity.[9] For instance, inhibiting aspartate-β-semialdehyde dehydrogenase or dihydrodipicolinate synthase can starve bacteria of essential amino acids and peptidoglycan precursors, leading to cell death.[9][23]

-

Antimalarials: The malaria parasite, Plasmodium falciparum, relies heavily on de novo pyrimidine synthesis for its rapid proliferation within red blood cells, as it lacks a pyrimidine salvage pathway.[24] This makes its aspartate transcarbamoylase (ATCase) a promising target for antimalarial drug discovery.[20][24]

-

Herbicides: The enzymes of the branched-chain amino acid synthesis pathway, which is downstream of threonine synthesis, have been successfully targeted by commercial herbicides.[11][12] Similarly, other enzymes unique to the aspartate family pathway in plants are being investigated as potential herbicide targets.[25]

Experimental Protocols & Methodologies

Investigating the flux of this compound through these biosynthetic pathways requires robust experimental designs. Isotope tracing, coupled with mass spectrometry, is a powerful technique to quantitatively map the metabolic fate of aspartate.

Protocol: ¹³C Isotope Tracing of Aspartate Metabolism in Cell Culture

This protocol provides a framework for tracing the incorporation of ¹³C-labeled L-aspartate from potassium hydrogen DL-¹³C-aspartate into downstream metabolites like amino acids and nucleotides.

Causality and Self-Validation: This protocol is designed as a self-validating system. The inclusion of unlabeled control groups and time-course sampling allows for the clear differentiation of labeled versus unlabeled metabolite pools. The use of LC-MS/MS provides high sensitivity and specificity, allowing for the identification and quantification of specific isotopologues, which directly validates the activity of the metabolic pathway under investigation.[26][27][28] The choice of a rapid quenching and extraction method is critical to halt enzymatic activity instantly, ensuring that the measured metabolite levels accurately reflect the cellular state at the time of sampling.

Materials:

-

Cell line of interest (e.g., E. coli, S. cerevisiae, or a mammalian cell line)

-

Appropriate growth medium (consider using a custom aspartate-free medium for maximal label incorporation)

-

Potassium hydrogen DL-[U-¹³C₄]-aspartate (uniformly labeled)

-

Unlabeled this compound (for control)

-

Quenching solution (e.g., 60% methanol, -80°C)

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

LC-MS/MS system

Methodology:

-

Cell Seeding and Growth: Seed cells in multi-well plates at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).

-

Media Exchange: Aspirate the standard growth medium and replace it with the experimental medium.

-

Control Group: Aspartate-free medium supplemented with a physiological concentration of unlabeled this compound.

-

Labeled Group: Aspartate-free medium supplemented with the same concentration of potassium hydrogen DL-[U-¹³C₄]-aspartate.

-

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours). The time points should be chosen to capture both the initial uptake and the steady-state labeling of downstream metabolites.

-

Metabolite Quenching and Extraction:

-

At each time point, rapidly aspirate the medium.

-

Immediately wash the cells with ice-cold saline to remove extracellular label.

-

Instantly add ice-cold quenching solution to the cells to halt all enzymatic activity.

-

Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

-

Add ice-cold extraction solvent, vortex vigorously, and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Analysis by LC-MS/MS:

-

Analyze the extracted metabolites using a suitable LC-MS/MS method for separating and quantifying amino acids and nucleotides.[26][27]

-

Monitor for the mass shifts corresponding to the incorporation of ¹³C atoms. For example, L-aspartate will shift from a mass of 133.10 to 137.10 (M+4). Downstream metabolites like threonine will also show an M+4 isotopologue if synthesized de novo from the labeled aspartate.

-

-

Data Analysis: Calculate the fractional enrichment of ¹³C in each metabolite at each time point. This data can be used to determine the relative contribution of exogenous aspartate to the synthesis of various biomolecules.[29]

Workflow Diagram: ¹³C-Aspartate Isotope Tracing Experiment

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. oipub.com [oipub.com]

- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 7. Expression and purification of a functional recombinant aspartate aminotransferase (AST) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recombinant expression, purification, and characterization of three isoenzymes of aspartate aminotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Herbicidal inhibitors of amino acid biosynthesis and herbicide-tolerant crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The biosynthesis and metabolism of the aspartate derived amino acids in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Aspartate Kinase (Crude Enzyme)(EC 2.7.2.4) - Creative Enzymes [creative-enzymes.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Supporting aspartate biosynthesis is an essential function of respiration in proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. davuniversity.org [davuniversity.org]

- 20. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. microbenotes.com [microbenotes.com]

- 23. Aspartate deficiency limits peptidoglycan synthesis and sensitizes cells to antibiotics targeting cell wall synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. chem-agilent.com [chem-agilent.com]

- 27. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 29. vanderbilt.edu [vanderbilt.edu]

Mechanism of action of Potassium hydrogen DL-aspartate in neuronal tissues.

An In-depth Technical Guide to the Neuronal Mechanism of Action of Potassium Hydrogen DL-Aspartate

Executive Summary

This compound is a compound with a dual-component nature, exerting complex and multifaceted effects on neuronal tissues. Its mechanism of action is not attributable to a single molecular target but rather to the synergistic interplay between its constituent parts: the potassium ion (K⁺) and the racemic mixture of D- and L-aspartate. The potassium component directly influences the neuronal membrane potential, a fundamental determinant of excitability. Concurrently, the aspartate isomers act as excitatory amino acid neurotransmitters, primarily targeting the N-methyl-D-aspartate (NMDA) receptor to modulate synaptic transmission and plasticity. Furthermore, L-aspartate is a key player in neuronal energy metabolism, linking glycolysis with mitochondrial respiration. This guide provides a comprehensive technical exploration of these interconnected mechanisms, intended for researchers, scientists, and drug development professionals. It synthesizes foundational neurophysiology with specific molecular interactions and provides actionable experimental protocols to investigate these effects.

Part I: The Role of Potassium in Neuronal Excitability

The potassium ion is the principal intracellular cation, and its electrochemical gradient across the neuronal membrane is the primary determinant of the resting membrane potential (RMP). Consequently, the administration of this compound directly modulates this fundamental aspect of neuronal function.

Foundations of Neuronal Membrane Potential

The RMP of a typical neuron (around -70 mV) is established and maintained by the differential permeability of the membrane to various ions, predominantly K⁺.[1] This is due to the high density of potassium leak channels that are open at rest. The sodium-potassium pump (Na⁺/K⁺-ATPase) actively transports three Na⁺ ions out of the cell for every two K⁺ ions it brings in, establishing the steep concentration gradients necessary for the membrane potential.[2] Any perturbation in the extracellular K⁺ concentration ([K⁺]e) directly impacts the RMP. An increase in [K⁺]e, as would occur with the dissociation of potassium aspartate, leads to a depolarization (a less negative membrane potential), moving the neuron closer to its action potential threshold.

Potassium Dynamics During Neuronal Activity

During the repolarization phase of an action potential, voltage-gated potassium channels open, allowing an efflux of K⁺ that restores the negative membrane potential.[1][3] This activity-dependent release of K⁺ into the extracellular space must be tightly regulated to prevent hyperexcitability. Astrocytes play a crucial role in this process through a mechanism known as potassium buffering, primarily mediated by Kir4.1 inwardly-rectifying potassium channels, which take up excess K⁺ from the synaptic cleft.[4][5]

The introduction of exogenous potassium from potassium aspartate can therefore be seen as a direct modulator of this delicate balance. By increasing the baseline [K⁺]e, it can lower the threshold for neuronal firing. While this can enhance excitability, excessive accumulation can lead to prolonged depolarization, causing the inactivation of voltage-gated Na⁺ channels and a subsequent suppression of neuronal firing.[6]

Part II: The Excitatory Actions of DL-Aspartate

The aspartate component of the compound is a racemic mixture of L-aspartate and D-aspartate. Both isomers are endogenous to the central nervous system and function as excitatory agonists at glutamate receptors, with the NMDA receptor being their principal target.[7][8]

DL-Aspartate as a Glutamatergic Agonist

L-aspartate and its structural homolog L-glutamate are the primary excitatory neurotransmitters in the CNS.[8][9] Their actions are mediated by ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, which are ligand-gated ion channels responsible for fast synaptic transmission.[10]

The NMDA receptor is a unique molecular coincidence detector. Its activation requires the binding of both glutamate (or an agonist like aspartate) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit.[7][10] Furthermore, at resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg²⁺). This block is only relieved when the membrane is depolarized, typically by the activation of nearby AMPA receptors.[7][11] Therefore, NMDA receptor activation is both ligand- and voltage-dependent.

D-Aspartate vs. L-Aspartate: Distinct Neuromodulatory Roles

While both isomers activate NMDA receptors, their physiological roles and potency differ.

-

D-Aspartate: This isomer is considered a potent and selective agonist for the NMDA receptor.[8][12][13] It is found in synaptic vesicles and is released in a calcium-dependent manner, meeting several criteria for a classical neurotransmitter.[12][14] D-aspartate plays significant roles in synaptic plasticity, particularly long-term potentiation (LTP), and is involved in regulating neurogenesis and hormone secretion.[8][12][13] Its actions can enhance NMDA receptor-mediated neurotransmission, contributing to learning and memory processes.[12]

-

L-Aspartate: The role of L-aspartate as a primary neurotransmitter is more debated.[15][16] While it is released from nerve terminals via a calcium-dependent mechanism, some studies suggest that glutamate alone is sufficient to account for excitatory transmission at certain synapses, like the Schaffer collateral to CA1 synapse in the hippocampus.[16][17][18] However, it is widely accepted that L-aspartate can and does act as an agonist at NMDA receptors and contributes to the overall excitatory tone of the CNS.[8][9][19]

Signaling Pathways Activated by Aspartate

The activation of NMDA receptors by either D- or L-aspartate leads to the opening of a non-selective cation channel that is highly permeable to Calcium (Ca²⁺).[7][11] The resulting influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of downstream signaling events that underpin synaptic plasticity and other cellular responses.

Protocol: Whole-Cell Patch-Clamp Recording

-

Preparation: Prepare acute brain slices (e.g., hippocampus, 300 µm thick) or dissociated neuronal cultures. Maintain in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill with an internal solution containing (in mM): 135 K-Gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP (pH adjusted to 7.3).

-

Establish Recording: Under a microscope, approach a target neuron and apply slight positive pressure. Upon contact, release pressure and apply gentle negative pressure to form a giga-ohm seal.

-

Go Whole-Cell: Apply a brief, strong pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving electrical access to the cell's interior.

-

Baseline Recording (Current-Clamp): Record the resting membrane potential and spontaneous firing for 3-5 minutes to establish a stable baseline.

-

Drug Application: Perfuse the slice/culture with aCSF containing a known concentration of this compound.

-

Post-Drug Recording: Continue recording in current-clamp to observe changes in membrane potential and firing frequency.

-

Washout: Perfuse with normal aCSF to determine if effects are reversible.

-

Voltage-Clamp Analysis (Optional): Repeat the experiment but hold the cell at -70 mV. Apply the drug and measure the change in holding current or the amplitude of evoked NMDA-receptor mediated currents.

Biochemical Assays

Protocol: ATP Quantification Assay

-

Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a multi-well plate.

-

Treatment: Treat cells with this compound for a specified duration. Include a vehicle control group.

-

Lysis: Lyse the cells using a buffer compatible with luciferase-based ATP assays.

-

Assay: Use a commercial ATP determination kit (e.g., luciferin/luciferase-based). The light produced in the reaction is proportional to the ATP concentration.

-

Quantification: Measure luminescence using a plate reader. Normalize ATP concentration to the total protein content of each well (determined by a BCA or Bradford assay).

Synthesis & Conclusion: A Tripartite Mechanism of Action

The mechanism of action of this compound in neuronal tissue is a compelling example of synergistic pharmacology. It cannot be simplified to a single receptor or channel. Instead, its effects are an integrated consequence of three concurrent processes:

-

Membrane Depolarization: The potassium component elevates extracellular K⁺, depolarizing the neuronal membrane and increasing its proximity to the firing threshold. This sensitizes the neuron to other inputs.

-

Direct Excitation: The D- and L-aspartate components act as direct agonists at NMDA receptors. The potassium-induced depolarization facilitates the removal of the Mg²⁺ block, potentiating the excitatory, Ca²⁺-permeable current through the NMDA receptor.

-

Metabolic Support: L-aspartate fuels neuronal energy metabolism through the malate-aspartate shuttle and by entering the Krebs cycle, helping to generate the ATP required to sustain the increased neuronal activity and maintain ionic gradients via the Na⁺/K⁺-ATPase.

This tripartite action makes this compound a unique neuromodulatory agent. Its potential therapeutic applications may lie in conditions characterized by both ionic imbalance and metabolic deficit, such as certain forms of neuronal injury or chronic fatigue. [20][21]Future research should focus on dissecting the relative contributions of the D- and L-isomers in specific neuronal circuits and pathological states.

References

- Study Prep in Pearson+. (n.d.). Potassium channels are mainly responsible for what?

-

Rae, C. D., Rowlands, B. D., & Balcar, V. J. (2025). Aspartate in the Brain: A Review. Neurochemical Research. [15][22][23]3. Wikipedia. (n.d.). NMDA receptor. Retrieved from Google Search.

- Gadea, A., & López-Colomé, A. M. (1995).

- Rae, C. D., Rowlands, B. D., & Balcar, V. J. (2025).

- Wulff, H., et al. (n.d.). Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls. PubMed Central.

- Raiteri, L., et al. (n.d.). l‐Aspartate as an amino acid neurotransmitter: mechanisms of the depolarization‐induced release from cerebrocortical synaptosomes. Semantic Scholar.

- Zhang, Y., et al. (n.d.). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review.

- Usiello, A., et al. (n.d.).

- Morland, C., et al. (2015). Is Aspartate an Excitatory Neurotransmitter? Journal of Neuroscience, 35(28), 10174-10180.

- Raiteri, L., et al. (2009). L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. PubMed.

- Rae, C., et al. (2025). (PDF) Aspartate in the Brain: A Review.

- Biology Stack Exchange. (2016). Why does the nerve action potential needs potassium?

- Moffett, J. R., et al. (n.d.). N -Acetylaspartate in the CNS: From neurodiagnostics to neurobiology. PlumX.

- Wikipedia. (n.d.). Membrane potential.

- Ali, A., & Tadi, P. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection.

- Moffett, J. R., et al. (n.d.). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. PubMed Central.

- Sibille, J., et al. (2015). The Neuroglial Potassium Cycle during Neurotransmission: Role of Kir4.1 Channels. PMC.

- Sant, M., et al. (n.d.). Physiological evidence that d-aspartate activates a current distinct from ionotropic glutamate receptor currents in Aplysia californica neurons. Journal of Neurophysiology.

- ResearchGate. (n.d.). Receptor and Ion Channel Detection in the Brain: Methods and Protocols.

- Kocic, M., et al. (n.d.).

- The Behavioral Scientist. (n.d.).

- Hösli, L., et al. (1981).

- Sant, M., et al. (2011). Physiological evidence that D-aspartate activates a current distinct from ionotropic glutamate receptor currents in Aplysia californica neurons. PubMed.

- ResearchGate. (n.d.). FIG. 1.

- Usiello, A., et al. (2020).

- Koci, B., et al. (2015). Novel screening techniques for ion channel targeting drugs. PMC - NIH.

- Santulli, G. (2023). The Emerging Role of N-Methyl-D-Aspartate (NMDA) Receptors in the Cardiovascular System: Physiological Implications, Pathological Consequences, and Therapeutic Perspectives. PubMed Central.

- Almog, M., & Korngreen, A. (n.d.). Mapping the function of neuronal ion channels in model and experiment. PubMed Central.

- Fengchen Group Co., Ltd. (n.d.).

- Sant, M., et al. (n.d.). D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. PMC.

- Patsnap Synapse. (2024).

- Wikipedia. (n.d.).

- YouTube. (2025).

- Wang, G., et al. (n.d.). Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema. PubMed Central.

- D'Aniello, A. (n.d.). Aspartic Acid in Health and Disease. PMC - NIH.

- Advances in Physiology Education. (n.d.).

- Fransen, E., et al. (n.d.). Activity-mediated accumulation of potassium induces a switch in firing pattern and neuronal excitability type. PubMed Central.

- Khan, I., et al. (n.d.).

Sources

- 1. Potassium channels are mainly responsible for what? | Study Prep in Pearson+ [pearson.com]

- 2. Membrane potential - Wikipedia [en.wikipedia.org]

- 3. biology.stackexchange.com [biology.stackexchange.com]

- 4. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neuroglial Potassium Cycle during Neurotransmission: Role of Kir4.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-mediated accumulation of potassium induces a switch in firing pattern and neuronal excitability type - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. thebehavioralscientist.com [thebehavioralscientist.com]

- 10. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders | MDPI [mdpi.com]

- 11. The Emerging Role of N-Methyl-D-Aspartate (NMDA) Receptors in the Cardiovascular System: Physiological Implications, Pathological Consequences, and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. l‐Aspartate as an amino acid neurotransmitter: mechanisms of the depolarization‐induced release from cerebrocortical synaptosomes | Semantic Scholar [semanticscholar.org]

- 18. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aspartate in the Brain: A Review [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Potassium Hydrogen DL-Aspartate: Nomenclature, Properties, and Applications

This guide provides an in-depth exploration of Potassium Hydrogen DL-Aspartate, a compound of significant interest in various scientific and pharmaceutical domains. Designed for researchers, scientists, and drug development professionals, this document elucidates its chemical identity, physicochemical properties, and key applications, with a focus on practical, field-proven insights.

Part 1: Chemical Identity and Nomenclature

A clear understanding of a compound's nomenclature is fundamental to unambiguous scientific communication. This compound is known by a variety of synonyms and alternative names across different chemical databases and commercial suppliers. This section aims to consolidate these identifiers to facilitate accurate literature searches and material procurement.

1.1. Primary Identifiers

The most critical identifiers for this compound are its CAS Registry Number and its IUPAC name, which provide a unique and systematic definition of the molecule.

1.2. Common Synonyms and Alternative Names

In practice, a range of synonyms are used interchangeably. It is crucial for researchers to be familiar with these to effectively navigate scientific literature and supplier catalogs.

-

mono-Potassium d,l-aspartate[3]

-

POTASSIUM DL-ASPARTATE[3]

-

DL-Aspartic acid, potassium salt (1:1)[1]

-

Monopotassium DL-aspartate[1]

It is important to distinguish the DL-racemic mixture from the individual L- and D-enantiomers. The L-form, Potassium L-Aspartate (CAS No. 1115-63-5), is the biologically active isomer and is often the subject of nutritional and pharmaceutical research.[4][5] This guide, however, focuses on the DL-racemic mixture.

1.3. Hydrated Forms

This compound can also exist in hydrated forms, most commonly as a hemihydrate. This is an important consideration for stoichiometric calculations and formulation development.

-

Potassium DL-aspartate hemihydrate: This form has a distinct CAS number (394208-50-5) and a different molecular weight due to the presence of water.[6][7][8]

-

Synonyms for the hemihydrate form include: DL-Aspartic acid potassium salt hemihydrate and this compound hemihydrate.[3][6]

The presence of water of hydration can impact the material's handling properties, stability, and solubility. It is therefore imperative to specify the hydration state when sourcing or reporting on this compound.

Part 2: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties dictate its behavior in various experimental systems and formulations.

| Property | Value | Source(s) |

| Molecular Formula | C4H6KNO4 | [1][2][3] |

| Molecular Weight | 171.19 g/mol | [1][2][3] |

| Appearance | White crystalline powder or crystals | [2][9] |

| Solubility | Highly soluble in water; slightly soluble in alcohols and acetone | [2] |

| Thermal Stability | Decomposes at temperatures typically above 150°C | [2] |

| pH Buffering Capacity | Exhibits buffering capacity due to its zwitterionic nature | [2] |

2.1. Structural Representation

The chemical structure of this compound is fundamental to its properties and interactions.

Caption: 2D representation of this compound.

2.2. Analytical Characterization Workflow

Ensuring the purity and identity of this compound is a critical step in any research or development workflow. A multi-step analytical approach is recommended for comprehensive characterization.

Caption: Recommended analytical workflow for quality control.

Part 3: Applications in Research and Drug Development

This compound serves as a valuable tool in various research and pharmaceutical applications, primarily due to its role as a source of potassium ions and aspartate.

3.1. Electrophysiology and Neuroscience Research

In electrophysiological studies, maintaining a stable intracellular ionic environment is paramount. Potassium aspartate is frequently used in pipette solutions for patch-clamp experiments to maintain intracellular potassium concentrations.[4] This is crucial for studying ion channel function, such as Ca²⁺-activated K⁺ currents, without introducing anions like chloride that can alter cell signaling.[4]

The aspartate component itself is an excitatory amino acid, which can be relevant in neuroscience research.[10] However, in the context of patch-clamp internal solutions, its primary role is often as a physiologically compatible counter-ion for potassium.

3.2. Pharmaceutical Intermediate and Formulation

This compound's high water solubility and reactive functional groups make it a useful intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][9] It can be used as a building block in organic synthesis for more complex molecules.[7]

Furthermore, it is utilized in pharmaceutical formulations and nutraceuticals as a source of potassium and aspartate.[2] It is investigated for applications in treating conditions such as hypokalemia (low potassium levels) and hypertension.[4]

3.3. Role in Cellular Metabolism and Energy Production

Aspartate is a key metabolite that participates in numerous cellular pathways, including the citric acid (Krebs) cycle and the urea cycle.[11] By providing a source of aspartate, this compound can support cellular energy production in the form of ATP.[11][12] This is particularly relevant in the context of cellular stress and injury. Research has shown that potassium aspartate can have neuroprotective effects by increasing ATP levels and Na+/K+-ATPase activity, thereby reducing brain edema in traumatic brain injury models.[12]

Caption: Simplified overview of aspartate's metabolic roles.

Part 4: Experimental Protocols

The following section provides a detailed, step-by-step methodology for a key analytical procedure relevant to the quality control of aspartate-containing compounds.

4.1. Determination of Aspartic Acid Content by HPLC

This protocol is adapted from established methods for the analysis of aspartic acid, which is a critical quality attribute for this compound.[13][14][15] This method utilizes pre-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection.

4.1.1. Reagents and Materials

-

This compound reference standard

-

DL-Aspartic acid (purity ≥ 99%)

-

o-phthalaldehyde (OPA)

-

Mercaptoethanol

-

Sodium tetraborate decahydrate

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Sodium acetate, anhydrous

-

Tetrahydrofuran, HPLC grade

-

Ultra-pure water

-

Internal Standard (e.g., Aminocaproic acid)

4.1.2. Preparation of Solutions

-

Mobile Phase: Prepare eluents as required for the specific HPLC method, which typically involves a buffered aqueous phase and an organic phase (e.g., acetonitrile or methanol).[15]

-

Derivatizing Solution: Prepare fresh daily by dissolving OPA and mercaptoethanol in a sodium tetraborate buffer (pH ~10.5).[15]

-

Standard Solutions: Accurately prepare a stock solution of DL-Aspartic acid in ultra-pure water. Create a series of calibration standards by diluting the stock solution.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in ultra-pure water to a known concentration.

4.1.3. HPLC-FLD Analysis Workflow

Caption: Step-by-step HPLC-FLD analysis workflow.

4.1.4. Chromatographic Conditions

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detector: Excitation wavelength around 340 nm and emission wavelength around 450 nm.

4.1.5. System Suitability and Validation

To ensure the trustworthiness of the results, the analytical method must be validated. Key parameters to assess include:

-

Linearity: A linear response should be observed across the range of calibration standards (R² > 0.999).[16]

-

Precision: Intra-day and inter-day precision should be evaluated, with a relative standard deviation (RSD) typically below 2%.[16]

-

Accuracy: Determined by recovery studies, with acceptable recovery typically between 98-102%.[16]

-

Specificity: The method should be able to resolve the analyte of interest from any potential impurities or degradation products.

By adhering to these rigorous analytical principles, researchers can have high confidence in the quality and identity of their this compound material, ensuring the integrity of their downstream experiments and development efforts.

References

-

Chemicalland21. Understanding CAS 923-09-1: Key Properties of Potassium DL-Aspartate for Industrial Use. [Link]

-

Wikipedia. Potassium aspartate. [Link]

-

ChemWhat. This compound CAS#: 923-09-1. [Link]

-

Microsin SRL. POTASSIUM DL-ASPARTATE HEMIHYDRATE. [Link]

-

Patsnap Synapse. What is the mechanism of Potassium L-aspartate?. [Link]

-

Fengchen Group. Potassium L-Aspartate And this compound BP EP USP. [Link]

-

PubChem. Potassium DL-aspartate hemihydrate. [Link]

-

PubChem. Potassium hydrogen aspartate. [Link]

-

OIV. Method for the determination of potassium polyaspartate in wine by high-performance liquid chromatography coupled with a fluorescence detector (Type-IV). [Link]

-

FAO. POTASSIUM POLYASPARTATE. [Link]

-

Unilong. This compound acid with CAS 923-09-1. [Link]

-

PubChem. Potassium Aspartate. [Link]

-

OIV. Method for the determination of potassium polyaspartate in wine by high-performance liquid chromatography coupled with a fluores. [Link]

-

PubMed. An high-performance liquid chromatographic method for the simultaneous analysis of acetylcarnitine taurinate, carnosine, asparagine and potassium aspartate and for the analysis of phosphoserine in alimentary supplements. [Link]

-

OIV. COEI-1-POTPOL Potassium polyaspartate. [Link]

-

Pharmaoffer. Potassium hydrogen aspartate hemihydrate (Potassium aspartate) API Manufacturers & Suppliers. [Link]

-

KEGG. KEGG PATHWAY Database. [Link]

-

PubMed Central. Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 5. Potassium hydrogen aspartate | C4H6KNO4 | CID 76958213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. microsin.ro [microsin.ro]

- 7. Potassium DL-aspartate hemihydrate | CymitQuimica [cymitquimica.com]

- 8. Potassium DL-aspartate hemihydrate | C8H14K2N2O9 | CID 71311553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potassium L-Aspartate And this compound BP EP USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. pharmaoffer.com [pharmaoffer.com]

- 11. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 12. Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for the determination of potassium polyaspartate in wine by high-performance liquid chromatography coupled with a fluorescence detector (Type-IV) | OIV [oiv.int]

- 14. openknowledge.fao.org [openknowledge.fao.org]

- 15. oiv.int [oiv.int]

- 16. An high-performance liquid chromatographic method for the simultaneous analysis of acetylcarnitine taurinate, carnosine, asparagine and potassium aspartate and for the analysis of phosphoserine in alimentary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological functions of D-aspartate versus L-aspartate.

An In-depth Technical Guide to the Biological Functions of D-Aspartate versus L-Aspartate

Authored by: A Senior Application Scientist

Foreword: Beyond the Central Dogma of L-Amino Acids

For decades, the central dogma of biochemistry held that only L-enantiomers of amino acids were incorporated into proteins and possessed significant biological activity in mammals. D-amino acids were largely considered bacterial artifacts or byproducts of aging. This paradigm has been fundamentally reshaped by the discovery of endogenous D-amino acids, such as D-serine and D-aspartate, which act as critical signaling molecules in the nervous and endocrine systems. This guide provides a comprehensive technical overview of the distinct and sometimes overlapping worlds of L-aspartate (L-Asp), the ubiquitous building block, and D-aspartate (D-Asp), the specialized neuromodulator and endocrine regulator. Understanding this functional dichotomy is paramount for researchers in neuroscience, endocrinology, and drug development.

Part 1: The Foundation of Function: Stereochemistry

Aspartic acid, like most amino acids (except glycine), is a chiral molecule existing in two non-superimposable mirror-image forms: L-aspartate and D-aspartate. This structural difference, seemingly subtle, is the absolute determinant of their distinct biological roles. The spatial arrangement of the amino group relative to the alpha-carbon dictates how each isomer interacts with the stereospecific active sites of enzymes and receptors, leading to vastly different physiological outcomes.

Part 2: L-Aspartate: The Architect of Metabolism and a Classical Neurotransmitter

L-Aspartate is a non-essential amino acid synthesized in the body and is a cornerstone of mammalian biochemistry.[1][2] Its functions are foundational and widespread.

Core Metabolic Roles

L-Asp is a central node in cellular metabolism, participating in a multitude of critical pathways.[3][4]

-

Protein Synthesis: As one of the 22 proteinogenic amino acids, L-Asp is a fundamental building block for countless proteins, incorporated during translation.[3][4][5]

-

Metabolic Precursor: L-Asp serves as a vital precursor for the synthesis of other essential amino acids, including methionine, threonine, isoleucine, and lysine.[1][6][7] It also provides key atoms for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[8]

-

Energy and Nitrogen Metabolism: L-Asp is a key metabolite in the urea cycle , aiding in the detoxification of ammonia.[3][8] Furthermore, it is an indispensable component of the malate-aspartate shuttle , a crucial mechanism for transporting reducing equivalents (NADH) from the cytoplasm into the mitochondrial matrix for ATP production.[3][4][8]

Function in the Central Nervous System

L-Aspartate has long been recognized as an excitatory neurotransmitter in the central nervous system (CNS), alongside the principal excitatory transmitter, L-glutamate.[9][10]

-

Excitatory Neurotransmission: L-Asp is released from presynaptic terminals in a calcium-dependent manner and acts on postsynaptic receptors to depolarize the neuronal membrane.[9] However, its role as a primary transmitter is debated, with some evidence suggesting it acts more as a co-transmitter or neuromodulator.[11][12][13] It is a selective agonist for N-methyl-D-aspartate (NMDA) receptors but has little to no affinity for AMPA receptors.[9][11][12]

-

Excitotoxicity: An overabundance of extracellular L-aspartate, similar to glutamate, can lead to excitotoxicity—a pathological process where excessive activation of glutamate receptors (particularly NMDA receptors) causes a massive influx of Ca²⁺, triggering neuronal damage and death.[14] This process is implicated in ischemic events like stroke and hypoglycemic brain injury.[15][16]

Part 3: D-Aspartate: A Specialized Endogenous Signaling Molecule

The discovery of high concentrations of free D-Asp in specific tissues and at particular developmental stages has unveiled its role as a highly specialized signaling molecule.[17][18]

Unique Distribution and Temporal Expression

Unlike the ubiquitous L-Asp, D-Asp exhibits a distinct spatiotemporal distribution pattern.

-

Neurodevelopment: D-Asp levels are exceptionally high in the brain during embryonic and early postnatal life, particularly in the cortex and retina, and decrease dramatically after birth.[17][19][20][21] This transient abundance strongly suggests a pivotal role in nervous system development.[17][19][22]

-

Neuroendocrine Tissues: In adults, D-Asp is concentrated in neuroendocrine glands, including the pituitary, pineal, and adrenal glands, as well as in the testes.[1][23] This localization points to its function in hormone regulation.

Metabolism: A Tightly Regulated System

The concentration of D-Asp is controlled by a dedicated set of enzymes responsible for its synthesis and degradation.[24]

-

Biosynthesis: D-Asp is synthesized from L-Asp. While an aspartate racemase has been identified, its precise identity and mechanism in mammals are still under active investigation.[24][25] Some studies suggest that serine racemase (SRR), the enzyme that produces D-serine, may also contribute to D-Asp synthesis in certain brain regions.[17][26]

-

Degradation: The primary enzyme responsible for D-Asp catabolism is D-aspartate oxidase (DDO), a peroxisomal flavoprotein.[17][24][27] DDO specifically degrades D-Asp into oxaloacetate, ammonia, and hydrogen peroxide.[17][26] The expression of DDO increases significantly after birth, which is responsible for the sharp decline in brain D-Asp levels observed postnatally.[17][21][28]

Caption: Metabolic pathway of D-Aspartate synthesis and degradation.

Key Biological Functions

D-Aspartate acts as a potent signaling molecule in two primary domains: the nervous system and the endocrine system.[18][29]

3.3.1 Neuromodulation and Synaptic Plasticity

D-Asp is an endogenous agonist at the L-glutamate binding site of the NMDA receptor.[17][18] Through this mechanism, it plays a crucial role in modulating synaptic activity.

-

NMDA Receptor Activation: By binding to and activating NMDA receptors, D-Asp enhances NMDAR-dependent long-term potentiation (LTP), a cellular correlate of learning and memory.[17]

-

Cognitive Function: Studies have shown that increasing D-Asp levels can enhance memory and cognitive abilities.[17][18] Its involvement in synaptic plasticity makes it a key molecule in higher-order brain functions.[24]

Caption: D-Aspartate signaling at a glutamatergic synapse.

3.3.2 Neuroendocrine Regulation

D-Asp is a powerful regulator of hormone synthesis and release, acting along the hypothalamus-pituitary-gonadal (HPG) axis.[17][22]

-

Hypothalamus: It stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[17][22]

-

Pituitary Gland: It enhances the secretion of Luteinizing Hormone (LH), Prolactin (PRL), and Growth Hormone (GH).[17][22]

-

Testes: In Leydig cells, D-Asp stimulates the synthesis and release of testosterone.[22][24]

Part 4: Comparative Analysis and Clinical Relevance

Functional Dichotomy: A Summary

The distinct roles of D- and L-aspartate are best understood through direct comparison.

| Feature | L-Aspartate | D-Aspartate |

| Primary Role | Protein synthesis, core metabolism, excitatory neurotransmitter.[3][4][9] | Neuromodulator, endocrine regulator, developmental signaling.[18][29] |

| Distribution | Ubiquitous throughout the body.[30] | Concentrated in CNS (embryonic) and neuroendocrine tissues (adult).[17][23] |

| Synthesis | Transamination of oxaloacetate.[3][4] | Racemization of L-Aspartate via aspartate racemase.[24] |

| Degradation | General amino acid catabolism.[3] | Specific oxidation by D-aspartate oxidase (DDO).[17][24] |

| Receptor Targets | NMDA receptors (agonist).[3][9] | NMDA receptors (agonist), mGluR5.[17][26] |

| Key Functions | Building block for proteins & nucleotides, urea cycle, energy metabolism.[1][8] | Stimulates testosterone & LH release, enhances synaptic plasticity (LTP).[17][22] |

Pathophysiological and Therapeutic Implications

Alterations in the metabolism of both isomers are linked to various pathological conditions.

-

D-Aspartate in Disease and Therapy:

-

Schizophrenia: Reduced levels of D-Asp have been found in the prefrontal cortex and striatum of patients with schizophrenia, linking D-Asp dysregulation to NMDA receptor hypofunction theories of the disease.[25][31]

-

Neurodegenerative Diseases: Altered D-Asp levels have been observed in Alzheimer's and Parkinson's disease models.[17][18] In Alzheimer's, D-Asp accumulation has been noted, while in some Parkinson's models, its levels are dramatically increased.[17][31]

-